1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a thiophene ring and a pyrimidine trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of thiophene derivatives with pyrimidine trione precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine trione can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted thiophene derivatives.
Scientific Research Applications
1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibit anti-inflammatory properties.
Pyrimidine Derivatives: Compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide are used as acetylcholinesterase inhibitors for treating Alzheimer’s disease.
Uniqueness
1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combined thiophene and pyrimidine trione structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
106860-35-9 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H10N2O3S/c13-8-6-9(14)12(10(15)11-8)4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,11,13,15) |
InChI Key |
DNBFBHIQECQIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCC2=CC=CS2 |
Origin of Product |
United States |
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